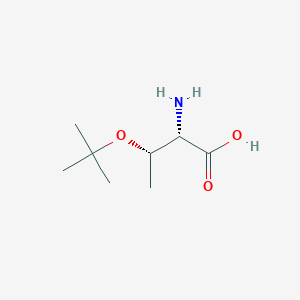

N-isopropyl-L-glutamine

Übersicht

Beschreibung

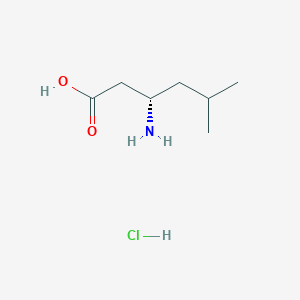

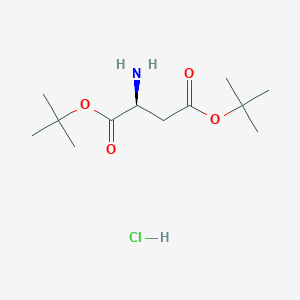

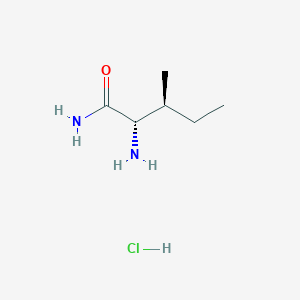

N-isopropyl-L-glutamine, also known as NIPG, is an amino acid derivative commonly used in laboratory experiments. It is synthesized from L-glutamine, an essential amino acid that is found in many proteins and is vital for proper cell function. NIPG has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell culture. In addition, NIPG has been found to have a number of biochemical and physiological effects on cells and organisms.

Wissenschaftliche Forschungsanwendungen

-

Food Industry

- L-glutaminase is used as a flavor and aroma enhancing agent . It controls the delicious taste of fermented foods such as soy sauce .

- The enzyme is added to the food during the fermentation process. The reaction product results in stable, insoluble macromolecular complexes .

- The use of L-glutaminase in the food industry has led to improved taste and aroma of various food products .

-

Pharmaceutical Industry

- L-glutaminase has attracted much attention due to its potential applications in the pharmaceutical industry .

- The enzyme is used in the production of therapeutic drugs. It catalyzes the hydrolytic degradation of L-glutamine to L-glutamic acid and ammonia .

- The use of L-glutaminase in the pharmaceutical industry has led to the development of various drugs .

-

Cancer Treatment

- L-glutaminase plays a significant role in enzyme therapy for cancer treatment, especially in acute lymphocytic leukemia .

- The enzyme is used to degrade glutamine, a nutrient necessary for the growth of cancer cells. This starves the cancer cells and inhibits their growth .

- The use of L-glutaminase in cancer treatment has shown promising results in inhibiting the growth of cancer cells .

-

Antimicrobial Agent

- L-glutaminase has been investigated for its efficiency as an antimicrobial agent .

- The enzyme is used to inhibit the growth of harmful bacteria. It does this by breaking down glutamine, a nutrient necessary for the growth of these bacteria .

- The use of L-glutaminase as an antimicrobial agent has shown promising results in inhibiting the growth of harmful bacteria .

-

Antimicrobial Efficacy

- L-glutaminase has been found to have significant antimicrobial activity against multidrug-resistant Pseudomonas aeruginosa .

- The enzyme was isolated and purified from L. gasseri BRLHM clinical isolates and its efficiency as an antimicrobial agent was investigated .

- The results showed that the purified L-glutaminase possessed significant antimicrobial activity against P. aeruginosa isolates . The antibiofilm formation activity of the purified L-glutaminase was stronger than the antibiofilm activity of the referral standard drug, gentamicin .

-

Protein Deamidation

- L-glutaminase is used in the food industry for protein deamidation .

- The enzyme catalyzes the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate .

- This reaction can improve the functional properties of proteins without decreasing water solubility and absorption efficiency . Enzyme deamidation is specific and does not involve considerable hydrolysis of peptide bonds, production of harmful substances, and other modifications in the structure of amino acids .

-

Nutritional Supplementation

-

Enzyme Deamidation

- L-glutaminase is used in the food industry for enzyme deamidation .

- The enzyme catalyzes the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate .

- This reaction can improve the functional properties of proteins without decreasing water solubility and absorption efficiency . Enzyme deamidation is specific and does not involve considerable hydrolysis of peptide bonds, production of harmful substances, and other modifications in the structure of amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln(isopropyl)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.